molecular formula C20H24N6O2 B2724407 N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251620-22-0

N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2724407
CAS No.: 1251620-22-0
M. Wt: 380.452
InChI Key: REAWBEJSLJLTGH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazole fused to a pyrazine core. The molecule features a 3-methylpiperidine substituent at position 8 and an acetamide group linked to a 4-methylphenyl moiety at position 2.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-5-7-16(8-6-14)22-17(27)13-26-20(28)25-11-9-21-18(19(25)23-26)24-10-3-4-15(2)12-24/h5-9,11,15H,3-4,10,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWBEJSLJLTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2} with a molecular weight of approximately 380.452 g/mol. The presence of a triazolopyrazinone core suggests potential interactions with various biological targets, particularly kinases involved in signaling pathways.

Anticancer Potential

Compounds containing similar structural motifs have shown promising anticancer activities. For example, derivatives of pyrazole and triazole have been documented to exhibit antiproliferative effects against various cancer cell lines. The potential anticancer activity of this compound could be explored through:

  • In vitro Studies : Testing against breast cancer cells (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2) to assess cytotoxicity and inhibition of cell proliferation.
  • In vivo Studies : Evaluating tumor growth inhibition in xenograft models.

Other Biological Activities

Research on related compounds suggests potential activities beyond anticancer effects:

  • Antimicrobial Activity : Some pyrazole derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to modulate inflammatory pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

CompoundActivityIC50 ValueReference
1-H-pyrazole derivativeAnticancer0.036 μM
Triazole derivativeAntimicrobial0.25 μM
Pyrazole derivativeAnti-inflammatory>50 μM

These findings underscore the importance of further investigating this compound for its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine Substituents : The 3-methylpiperidine group in the target compound offers balanced lipophilicity and metabolic stability, whereas piperazine derivatives (e.g., 4-(2-methylphenyl)piperazinyl in ) exhibit stronger receptor interactions but higher susceptibility to oxidative metabolism.
  • Aryl Acetamide Variations : The 4-methylphenyl group provides steric hindrance that may reduce off-target interactions compared to electron-rich groups like 3-(methylsulfanyl)phenyl .
  • Amino Substituents: 8-amino derivatives (e.g., ) demonstrate enhanced kinase inhibition but require protective groups during synthesis, complicating scalability.

Antimicrobial Activity

Compounds with triazolopyrazine cores linked to quinazolinone or phthalazine moieties (e.g., ) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). However, the target compound lacks direct antimicrobial data, suggesting its primary focus is neurological or oncological targets.

Research Findings and Implications

  • Receptor Selectivity : The 3-methylpiperidinyl group in the target compound may favor σ-1 receptor binding (predicted Ki: 12 nM) over serotonin receptors, unlike piperazine-containing analogues .
  • Toxicity : Piperidine-based triazolopyrazines show lower hepatotoxicity (IC50 > 100 µM in HepG2 cells) than benzylpiperazine derivatives .

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